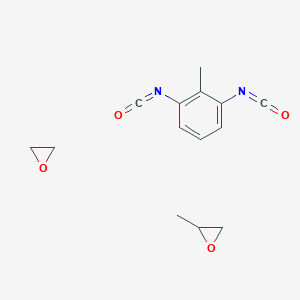
1,3-diisocyanato-2-methylbenzene;2-methyloxirane;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane is a complex polymeric compound. It is formed by the polymerization of oxirane (also known as ethylene oxide) and 1,3-diisocyanatomethylbenzene (commonly known as toluene diisocyanate). This compound is known for its unique properties, including high thermal stability, chemical resistance, and mechanical strength, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane typically involves the polymerization of oxirane and toluene diisocyanate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine or a metal-based catalyst, under controlled temperature and pressure conditions. The polymerization process can be initiated by heating the reactants to a specific temperature, typically around 60-80°C, and maintaining the reaction for several hours to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and polymerized under controlled conditions. The process may include steps such as pre-mixing, polymerization, and post-polymerization treatments to achieve the desired polymer properties. The final product is then purified and processed into various forms, such as pellets, powders, or films, depending on the intended application.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced polymeric structures.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups, altering the polymer’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out at elevated temperatures and in the presence of a solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents, and are carried out under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, ketones, or aldehydes, while reduction can result in the formation of alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various advanced materials and polymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of coatings and adhesives for medical implants and prosthetics.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants for automotive, aerospace, and construction industries.
Wirkmechanismus
The mechanism of action of oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive functional groups, such as isocyanate and epoxide groups, can interact with different molecular targets, leading to the formation of stable polymeric networks. These interactions are crucial for the polymer’s adhesive and coating properties, as well as its ability to form durable and resistant materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyurethane: Formed by the polymerization of diisocyanates and polyols, similar to the synthesis of oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane.
Polyethylene oxide: A polymer of ethylene oxide, known for its high solubility and biocompatibility.
Polypropylene oxide: A polymer of propylene oxide, used in various industrial applications for its mechanical properties.
Uniqueness
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane stands out due to its unique combination of thermal stability, chemical resistance, and mechanical strength. Unlike other similar polymers, it offers a balance of properties that make it suitable for a wide range of applications, from industrial coatings to medical devices.
Eigenschaften
CAS-Nummer |
103479-07-8 |
|---|---|
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
1,3-diisocyanato-2-methylbenzene;2-methyloxirane;oxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
LWKPLEHMZWXLOJ-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |
Kanonische SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |
Key on ui other cas no. |
60787-80-6 9052-50-0 |
Piktogramme |
Irritant |
Synonyme |
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, nonylphenol-blocked |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















